2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI)
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Overview
Description
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) is an organic compound with the molecular formula C6H12O2. It is a methyl ketone that carries a hydroxy group at the 5th position. This compound is known for its role as an intermediate in various organic synthesis processes and has applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) can be synthesized through several methods. One common synthetic route involves the aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of 2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The hydroxy group and the ketone functionality play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-pentanone
- 3-Methyl-2-pentanone
- 4-Hydroxy-3-methyl-2-pentanone
Uniqueness
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hydroxy group and a methyl ketone makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-hydroxy-3-methylpentan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(3-4-7)6(2)8/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCMJVMCCJIPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346298 |
Source
|
Record name | 5-Hydroxy-3-methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567-93-7 |
Source
|
Record name | 5-Hydroxy-3-methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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